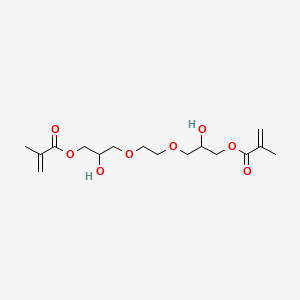

1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane

Description

Properties

CAS No. |

131159-02-9 |

|---|---|

Molecular Formula |

C16H26O8 |

Molecular Weight |

346.37 g/mol |

IUPAC Name |

[2-hydroxy-3-[2-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]ethoxy]propyl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H26O8/c1-11(2)15(19)23-9-13(17)7-21-5-6-22-8-14(18)10-24-16(20)12(3)4/h13-14,17-18H,1,3,5-10H2,2,4H3 |

InChI Key |

YPBNDGVRPOECEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCC(COCCOCC(COC(=O)C(=C)C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane can be synthesized through a multi-step reaction process. The synthesis typically involves the reaction of ethylene glycol with methacrylic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane undergoes several types of chemical reactions, including:

Polymerization: The methacryloyloxy groups can participate in free radical polymerization, leading to the formation of cross-linked polymers.

Common Reagents and Conditions

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.

Major Products Formed

Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.

Hydrolysis: Methacrylic acid and ethylene glycol derivatives.

Scientific Research Applications

Scientific Applications of 1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane

This compound is a synthetic organic compound with a wide array of applications in scientific research, particularly in polymer chemistry, materials science, biomedical engineering, and dental materials. This compound is characterized by two methacryloyloxy groups attached to a central ethane backbone. The presence of these functional groups enables it to undergo radical polymerization, which is critical for its use in adhesives and dental materials.

Polymer Chemistry

This compound is used as a monomer in synthesizing cross-linked polymers and hydrogels. During polymerization, the methacryloyloxy groups react with initiators to generate free radicals, which propagate the process and result in a three-dimensional polymer network with enhanced mechanical and thermal properties.

Materials Science

This compound is employed in developing advanced materials with specific mechanical and thermal properties. The unique combination of methacryloyloxy groups and the ethane backbone gives it distinct properties suitable for specialized applications. For instance, incorporating this compound can enhance the adhesion properties and crosslinking potential in polymer networks, making it valuable in demanding environments.

Biomedical Engineering

This compound is utilized in fabricating biocompatible materials for medical devices and drug delivery systems.

Dental Materials

Due to its excellent bonding properties and compatibility with dental tissues, this compound is widely used in dental adhesives. It also appears in dental curable compositions suitable as flowable composite resins . Its ability to form stable bonds with biological tissues while retaining flexibility sets it apart in dental applications.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyloxy groups react with initiators to generate free radicals, which then propagate the polymerization process. This results in the formation of a three-dimensional polymer network with enhanced properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane with structurally analogous bis-ether or bis-ester compounds, focusing on molecular properties, reactivity, and industrial applications.

Key Comparative Insights

Functional Group Reactivity The methacrylate and hydroxyl groups in this compound enable UV/thermal polymerization and hydrophilicity, critical for biomedical applications . In contrast, bromoethyl or chloroethyl ethers (e.g., 1,2-Bis(2-bromoethoxy)ethane) exhibit nucleophilic substitution reactivity, making them suitable for alkylation or cross-coupling reactions in drug synthesis . Nitrophenoxy derivatives (e.g., 1,2-Bis(4-nitrophenoxy)ethane) leverage nitro groups for electron-withdrawing effects, enhancing thermal stability in polyimides used in aerospace or electronics .

Molecular Weight and Physical State

- Higher molecular weight compounds like this compound (346.38 g/mol ) are typically solids or viscous liquids, favoring slow-release polymerization. Lower-weight analogs (e.g., 1,2-Bis(2-chloroethoxy)ethane, 187.06 g/mol ) are liquids with higher volatility, ideal for solvent-mediated reactions .

Industrial Applications Methacrylate-based compounds dominate in polymer science due to tunable mechanical properties. For example, this compound enhances adhesion in dental composites . Halogenated ethers (Br/Cl) are preferred in small-molecule synthesis. For instance, 1,2-Bis(2-bromoethoxy)ethane serves as a linker in cytotoxic drug candidates . Nitrophenoxy derivatives are niche in high-performance materials. 1,2-Bis(4-nitrophenoxy)ethane improves polyimide heat resistance (>300°C), critical for flexible circuit boards .

Research Findings

- A 2024 study highlighted this compound’s superior crosslinking efficiency in hydrogels compared to non-hydroxylated methacrylates, achieving 85% water retention capacity .

- In contrast, 1,2-Bis(4-nitrophenoxy)ethane demonstrated a glass transition temperature (Tg) of 280°C in polyimide blends, outperforming non-nitrated analogs by 40°C .

- Halogenated analogs like 1,2-Bis(2-chloroethoxy)ethane showed rapid reaction kinetics in SN2 mechanisms, with a rate constant 3x higher than non-halogenated ethers .

Biological Activity

1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane (CAS No. 131159-02-9) is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its methacryloyloxy functional groups, which play a significant role in its reactivity and applications in various fields, including biomedical research and materials science.

Molecular Structure

- Molecular Formula: C14H22O6

- Molecular Weight: 286.33 g/mol

- IUPAC Name: this compound

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The methacryloyloxy groups can undergo polymerization, leading to the formation of hydrogels or other polymeric structures that can encapsulate drugs or bioactive agents. This property enhances its utility in drug delivery systems.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The polymerization products may create environments unfavorable for microbial growth, making this compound a candidate for use in antimicrobial coatings or materials.

Cytotoxicity and Biocompatibility

Research has shown varying degrees of cytotoxicity associated with methacrylate-based compounds. It is essential to evaluate the cytotoxic effects of this compound on different cell lines to determine its biocompatibility for biomedical applications.

Case Study 1: Drug Delivery Systems

A study focused on the use of this compound as a matrix for drug delivery systems demonstrated its ability to encapsulate hydrophilic drugs effectively. The release profiles indicated a controlled release mechanism, which is beneficial for maintaining therapeutic drug levels over extended periods.

Case Study 2: Antimicrobial Coatings

In another study, a polymer derived from this compound was tested as an antimicrobial coating on medical devices. The results showed a significant reduction in bacterial adhesion and biofilm formation compared to uncoated controls.

Summary of Findings

- Encapsulation Efficiency: High encapsulation efficiency for various hydrophilic drugs.

- Antimicrobial Efficacy: Effective against common pathogens such as Staphylococcus aureus and Escherichia coli.

- Cytotoxicity: Varies with concentration; lower concentrations show minimal cytotoxic effects on fibroblast cell lines.

Future Directions

Further research is needed to optimize the formulation of this compound for specific applications in drug delivery and antimicrobial coatings. Investigating the long-term biocompatibility and degradation products will be crucial for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.